molecular formula C11H12N2O3S B2674954 Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 545347-86-2

Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2674954
CAS No.: 545347-86-2
M. Wt: 252.29
InChI Key: FTSDQWUIWYOWFD-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active molecules.

Preparation Methods

The synthesis of Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath . Industrial production methods may vary, but they generally follow similar principles of cyanoacetylation.

Chemical Reactions Analysis

Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other cyanoacetamide derivatives, such as:

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antioxidant research. This article summarizes the current understanding of its biological activity, supported by data tables and findings from various studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₂N₂O₃S
  • CAS Number : 545347-86-2
  • Molecular Weight : 240.29 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its antioxidant and antibacterial properties.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. The compound has demonstrated promising results in scavenging free radicals.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)NO Scavenging Activity (%)
This compound50.3% (compared to Ascorbic acid 64.7%)Not specified
Standard (Ascorbic Acid)64.7%Not applicable

The results indicate that the compound exhibits moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Table 2: Antibacterial Activity Data

CompoundInhibition Zone Diameter (mm) - E. coliInhibition Zone Diameter (mm) - S. aureus
This compound15 mm17 mm
Standard (Streptomycin)Comparable activityComparable activity

The compound showed significant antibacterial activity, especially against S. aureus, indicating its potential as a therapeutic agent against bacterial infections .

Case Studies and Research Findings

  • Study on Antioxidant and Antibacterial Activities :
    A study conducted on various substituted thiophenes found that this compound exhibited both moderate antioxidant and good antibacterial activities. The introduction of specific functional groups significantly influenced these activities, highlighting the importance of chemical structure in biological efficacy .
  • Molecular Docking Studies :
    In silico studies using molecular docking simulations have suggested that the compound may act as a selective inhibitor for certain enzymes involved in inflammatory pathways. This opens avenues for its application in treating diseases associated with inflammation and oxidative stress .

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-7(2)17-10(9(6)11(15)16-3)13-8(14)4-5-12/h4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDQWUIWYOWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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